Prallethrin

Description

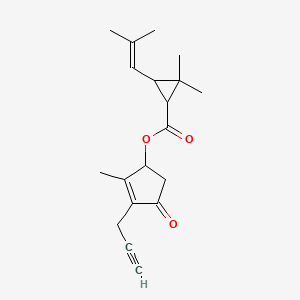

Structure

3D Structure

Properties

IUPAC Name |

(2-methyl-4-oxo-3-prop-2-ynylcyclopent-2-en-1-yl) 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O3/c1-7-8-13-12(4)16(10-15(13)20)22-18(21)17-14(9-11(2)3)19(17,5)6/h1,9,14,16-17H,8,10H2,2-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMKRKQBMYOFFMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C)CC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0032572 | |

| Record name | Prallethrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0032572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

313.5 °C at 760 mm Hg | |

| Record name | Prallethrin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8169 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

139 °C (282 °F) - closed cup | |

| Record name | Prallethrin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8169 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 8 mg/L at 25 °C, In water, 8.51 ppm at 25 °C; Soluble in most organic solvents, In water, 8.03 mg/L at 25 °C and pH 5.5-5.6, In water, 4.88 mg/L at 20 °C, In hexane, methanol, xylene, >500 g/kg at 20-25 °C | |

| Record name | Prallethrin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8169 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.03 at 20 °C/4 °C | |

| Record name | Prallethrin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8169 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

Vapor pressure: 3.5X10-5 mm Hg at 20 °C; 1X10-4 mm Hg at 30 °C, Vapor pressure: 3.15X10-5 mm Hg at 25 °C (technical grade), 3.5X10-5 mm at 20 °C | |

| Record name | Prallethrin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8169 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow to yellow brown liquid | |

CAS No. |

23031-36-9 | |

| Record name | Prallethrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23031-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prallethrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0032572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-4-oxo-3-(prop-2-ynyl)cyclopent-2-en-1-yl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.246 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Prallethrin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8169 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Liquid at room temperatures | |

| Record name | Prallethrin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8169 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Prallethrin Technical Grade

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prallethrin is a synthetic pyrethroid insecticide widely used for the control of household insects such as mosquitoes and cockroaches.[1] As a member of the pyrethroid family, it acts as a fast-acting neurotoxin in insects. The technical-grade product is a complex mixture of stereoisomers, with the final composition being a critical determinant of its insecticidal efficacy. This guide provides a detailed overview of the primary synthesis pathways for producing technical grade this compound, focusing on the preparation of its key precursors and the final esterification step. The information is compiled from scientific literature and patent documents to provide a comprehensive resource for professionals in the field.

The overall synthesis of this compound can be conceptually divided into three main stages:

-

Synthesis of the Alcohol Moiety: Preparation of 2-methyl-4-oxo-3-(2-propynyl)cyclopent-2-en-1-ol (also known as allethrolone).

-

Synthesis of the Acid Moiety: Preparation of chrysanthemic acid and its subsequent conversion to the more reactive chrysanthemoyl chloride.

-

Final Esterification: The coupling of chrysanthemoyl chloride and allethrolone to form this compound.

This guide will delve into the common synthetic routes for each of these stages, presenting available quantitative data in structured tables and providing detailed experimental protocols where the literature permits.

Core Synthesis Pathways

The industrial production of this compound predominantly involves the esterification of a chrysanthemic acid derivative with allethrolone. The specific stereochemistry of the final product is influenced by the chirality of the precursors and the reaction conditions.

References

The Genesis of a Potent Insecticide: A Technical Guide to the Discovery and Development of Prallethrin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prallethrin, a synthetic pyrethroid insecticide, represents a significant advancement in the control of public health pests. Developed by Sumitomo Chemical in Japan, it is prized for its rapid knockdown effect against a wide range of insects, particularly mosquitoes, houseflies, and cockroaches.[1][2] This technical guide provides an in-depth exploration of the discovery, historical development, and core scientific principles of this compound, tailored for professionals in research and drug development.

Historical Development: Building on a Natural Blueprint

The journey to this compound's discovery is rooted in the study of natural pyrethrins, compounds extracted from chrysanthemum flowers known for their insecticidal properties.[3] Early research in the 20th century by scientists like Staudinger and Ruzicka laid the groundwork for understanding the structure of these natural insecticides.[4]

A pivotal moment came in 1949 with the synthesis of allethrin, the first synthetic pyrethroid, by Schechter and LaForge in the United States.[4] This achievement spurred global interest in modifying the chemical structures of pyrethrins to enhance their potency, stability, and cost-effectiveness. Sumitomo Chemical in Japan was a key player in this endeavor, successfully commercializing allethrin in 1953.

The development of this compound itself was a result of systematic structure-activity relationship (SAR) studies. The propargyl analogue of allethrin was first synthesized in 1961 by Gersdorff, but it initially garnered little attention due to its reduced activity against houseflies compared to the parent compound. However, subsequent research into empenthrin analogues at Sumitomo Chemical indicated that this propargyl derivative should possess significantly higher activity. This led to a renewed focus and ultimately the successful development and commercialization of this compound, a compound with a structure closely resembling that of natural pyrethrin I and exhibiting superior knockdown and killing activity against household pests. This compound was introduced by Sumitomo Chemical in 1988.

Chemical Synthesis: A Stepwise Approach

The synthesis of this compound is a multi-step process centered around the esterification of a chrysanthemic acid derivative with a specific alcohol. A patented process outlines a method for its preparation.

Experimental Protocol: Synthesis of this compound

Step 1: Reaction

-

In a reactor, Chrysanthemic Acid Chloride (690 g) and Allethrolone (550 g) are combined with the solvents Pyridine (110 ml) and Toluene (1100 ml).

-

The reaction mixture is stirred for 26 to 30 hours.

-

Upon completion, the reaction mass is transferred to a separating vessel.

Step 2: Separation

-

A physical layer separation is performed.

-

Sodium Bicarbonate (150 g) is added to the mixture.

-

The aqueous layer is discarded, and the organic layer is transferred to a distillation vessel. This separation process takes approximately 15 to 18 hours.

Step 3: Distillation

-

Toluene is distilled off from the organic layer under vacuum to yield technical grade this compound. This final step takes 8 to 10 hours.

This process is designed to produce a specific isomeric mixture, primarily the [1R,trans; S] and [1R,cis; S] isomers in an approximate 4:1 ratio, which is crucial for its high insecticidal potency.

Mechanism of Action: Targeting the Insect Nervous System

This compound, like other pyrethroids, exerts its insecticidal effect by targeting the voltage-gated sodium channels in the nervous system of insects. These channels are crucial for the propagation of nerve impulses.

This compound binds to these sodium channels, modifying their gating kinetics and preventing them from closing promptly after activation. This leads to a prolonged influx of sodium ions into the nerve cells, causing a state of hyperexcitation. The affected insect exhibits symptoms such as tremors, uncoordinated movement, and paralysis, ultimately leading to death. This rapid disruption of the nervous system is responsible for this compound's characteristic "fast knockdown" effect. This compound is classified as a Type I pyrethroid, as it lacks the alpha-cyano group present in Type II pyrethroids.

Quantitative Data

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₉H₂₄O₃ |

| Molar Mass | 300.40 g/mol |

| Physical State | Yellowish-brown oily liquid |

| Boiling Point | 313.5°C at 760 mmHg |

| Vapor Pressure | 0.64 mPa at 20°C |

| Water Solubility | 8.03 mg/L at 20°C and pH 7 |

| Log P (Octanol-Water Partition Coefficient) | 4.49 at 20°C and pH 7 |

Source:

Toxicological Data (Rat)

| Study | Route | LD50/LC50/NOAEL | Value |

| Acute Oral Toxicity | Oral | LD50 | ~460 mg/kg |

| Acute Dermal Toxicity | Dermal | LD50 | >5000 mg/kg |

| Chronic Toxicity (Male Rats) | Oral | NOAEL | 83.5 mg/kg/day |

| Chronic Toxicity (Male Mice) | Oral | NOAEL | 68 mg/kg/day |

| Neurotoxicity (Acute, Rat) | - | NOAEL | 74 mg/kg/day (males), 88 mg/kg/day (females) |

Source:

Efficacy Data

Experimental Protocols

Evaluation of Insecticidal Efficacy (Mosquito Repellency)

Standardized methods for evaluating the efficacy of mosquito repellents are crucial for generating comparable data. The World Health Organization (WHO) provides guidelines for such testing.

A common laboratory method involves the use of a petri dish apparatus.

-

Preparation: Mosquitos are confined in a petri dish with a gauze top. The bottom is lined with two semi-circular filter papers, one treated with a standard repellent and the other with the test compound (e.g., this compound formulation).

-

Exposure: The petri dish is placed in a controlled environment with a slow stream of air at a standard temperature and humidity.

-

Data Collection: Counts of mosquitos on or above each half of the petri dish are taken at regular intervals (e.g., every 30 seconds). The dish is periodically jarred to redistribute the mosquitos.

-

Analysis: The index of reaction is determined by the mean excess of position records for the test compound over the standard repellent. This method allows for the comparison of initial effectiveness and persistence.

Neurotoxicity Assessment (Rat)

The neurotoxic effects of pyrethroids are typically assessed using a tiered approach in rodent models, such as rats.

-

Tier 1: Screening:

-

Structured Observation: A systematic observation of the animals for any clinical signs of neurotoxicity, such as tremors, convulsions, and changes in gait or posture.

-

Motor Activity Measurement: Quantifying the spontaneous motor activity of the rats using automated systems.

-

Simple Neurological Examination: Basic tests to assess reflexes and sensory functions. These tests are conducted after a single dose and during repeated dosing phases.

-

-

Tier 2: Detailed Examination (if warranted by Tier 1 results):

-

Motor Activity Pattern Analysis: More detailed analysis of movement patterns.

-

Learning and Retention Tests: Assessing cognitive function.

-

Evoked Potentials: Measuring the electrical activity of the brain in response to sensory stimuli.

-

Dynamic Motor Performance: Tests that require more complex motor coordination.

-

This two-tier system allows for a comprehensive evaluation of the potential neurotoxic effects of a substance like this compound.

Conclusion

This compound stands as a testament to the power of chemical synthesis and structure-activity relationship studies in advancing insecticide technology. Its development, from the foundational understanding of natural pyrethrins to its targeted synthesis by Sumitomo Chemical, has provided a highly effective tool for public health pest control. For researchers and professionals in drug development, the story of this compound offers valuable insights into the process of insecticide discovery, from lead compound identification and optimization to detailed toxicological and efficacy evaluation. Its specific mechanism of action on insect voltage-gated sodium channels continues to be an area of interest for the development of new and improved insect control agents.

References

Prallethrin metabolic pathways in insects and mammals

An In-depth Technical Guide on the Metabolic Pathways of Prallethrin in Insects and Mammals

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a Type I synthetic pyrethroid insecticide widely utilized for the control of flying insects. Its efficacy is rooted in its selective toxicity, being highly potent against insects while exhibiting significantly lower toxicity to mammals. This differential effect is primarily governed by the distinct metabolic pathways and rates of detoxification in these two groups. In mammals, this compound undergoes rapid and extensive metabolism, primarily through ester hydrolysis by carboxylesterases and oxidation by cytochrome P450 enzymes in the liver, followed by swift excretion.[1][2] This efficient detoxification prevents the accumulation of the parent neurotoxic compound. Conversely, while insects employ similar enzyme systems (Cytochrome P450s, carboxylesterases, and glutathione S-transferases), the evolution of enhanced metabolic detoxification is a primary mechanism of insecticide resistance.[3][4] Overexpression of specific P450 enzymes is a key factor in resistant insect populations.[5] This guide provides a detailed examination of these metabolic pathways, presents available quantitative data, outlines key experimental protocols for studying pyrethroid metabolism, and visualizes the core processes for enhanced clarity.

This compound: An Overview

This compound is a synthetic pyrethroid, an ester compound comprised of a chrysanthemic acid derivative and an alcohol moiety. Like other pyrethroids, its primary mode of action is the disruption of nerve function by targeting voltage-gated sodium channels, leading to paralysis and death in insects. The key to its utility in domestic and public health settings is its rapid breakdown in mammals, which minimizes potential toxicity. Understanding the metabolic fate of this compound is therefore crucial for both human safety assessment and for managing the development of insecticide resistance in pest populations.

Metabolic Pathways in Mammals

The comparatively low toxicity of pyrethroids in mammals is largely attributable to their rapid and efficient metabolism and subsequent elimination from the body. The liver is the principal site for these biotransformations. The metabolic process can be categorized into Phase I and Phase II reactions.

Phase I Metabolism: Detoxification Reactions

Phase I reactions introduce or expose functional groups on the this compound molecule, typically reducing its biological activity and increasing its water solubility. The two predominant pathways are ester hydrolysis and oxidative metabolism.

2.1.1 Ester Hydrolysis The cleavage of the central ester bond is a major detoxification route for pyrethroids. This reaction is catalyzed by carboxylesterases (CEs), a family of α/β hydrolase fold proteins, which are abundant in the liver. In humans, two major isoforms, hCE-1 and hCE-2, are known to hydrolyze a wide array of ester-containing compounds, including pyrethroids. This hydrolysis breaks this compound down into its constituent acid and alcohol moieties, which are generally considered to have little to no neurotoxicity. Studies on other pyrethroids like permethrin have shown that trans-isomers are often hydrolyzed more efficiently than their cis-counterparts by these enzymes.

2.1.2 Oxidative Metabolism Alongside hydrolysis, this compound is metabolized by cytochrome P450 (CYP) monooxygenases. These enzymes catalyze various oxidative reactions, such as hydroxylation, on both the acid and alcohol portions of the molecule. This process also serves as a detoxification mechanism, creating more polar metabolites that are easier to excrete.

Phase II Metabolism: Conjugation

The metabolites generated during Phase I, which now possess functional groups like hydroxyl (-OH) or carboxyl (-COOH), undergo Phase II conjugation reactions. These reactions involve the addition of endogenous polar molecules, such as glucuronic acid, to further increase water solubility and facilitate excretion via urine and feces.

Pharmacokinetics and Excretion

Following oral administration, this compound is readily absorbed and metabolized. Its metabolites are almost completely excreted from the body within a few days. Toxicokinetic studies in mice have demonstrated a relatively short half-life, although it is not as short as some other pyrethroids, suggesting that high doses could still pose a risk of poisoning. The primary urinary metabolite used as a biomarker for exposure to this compound and its parent compounds is chrysanthemum dicarboxylic acid (CDCA).

Metabolic Pathways in Insects

Insects utilize the same families of metabolic enzymes as mammals to detoxify xenobiotics. However, the continuous selective pressure from insecticide use has led to the evolution of enhanced metabolic capacity, which is a primary mechanism of resistance.

Key Enzyme Families in Insect Detoxification

3.1.1 Cytochrome P450 Monooxygenases (CYPs) CYPs are a critical line of defense for insects against pyrethroids. Metabolic resistance is frequently associated with the overexpression or increased activity of specific P450 genes, particularly from the CYP6 and CYP9 families in mosquitoes. These enzymes hydroxylate the pyrethroid, marking it for detoxification and excretion. The critical role of P450s is often confirmed using synergists like piperonyl butoxide (PBO), which inhibit P450 activity and can restore insecticide susceptibility in resistant strains.

3.1.2 Carboxylesterases (CEs) Similar to mammals, insect CEs can detoxify pyrethroids by hydrolyzing the ester linkage. In some cases of resistance, detoxification occurs through increased levels of CEs that either cleave the insecticide at a high rate or act by sequestration, binding to the pyrethroid molecules and preventing them from reaching their neurological target site.

3.1.3 Glutathione S-Transferases (GSTs) GSTs are primarily Phase II enzymes that conjugate reduced glutathione to xenobiotics. In the context of pyrethroid resistance, they may play a role in conjugating the primary metabolites. More significantly, GSTs help protect the insect from secondary damage, such as the oxidative stress caused by insecticide exposure.

Quantitative Metabolic Data

Quantitative data on this compound metabolism is essential for risk assessment and resistance monitoring. The following tables summarize key available data from mammalian studies.

Table 1: Toxicokinetic Parameters of this compound in Mice Following a Single Dose (2 mg/kg bw)

| Parameter | Oral Administration | Intraperitoneal Administration |

| Cmax (Maximum Plasma Concentration) | 3.66 ± 0.78 ng/ml | - |

| tmax (Time to Cmax) | 0.60 ± 0.05 h | - |

| t1/2β (Elimination Half-Life) | 10.20 ± 1.24 h | 7.46 ± 0.54 h |

| MRT (Mean Residence Time) | 11.72 ± 1.51 h | 8.05 ± 0.64 h |

| AUC0→∞ (Area Under the Curve) | 15.19 ± 4.43 ng/h·ml | 38.10 ± 5.80 ng/h·ml |

| F (Bioavailability) | 39.86% | - |

Table 2: this compound Metabolite (CDCA) Levels in Human Volunteers

| Sample Type | Exposed Group (this compound Users) | Control Group (Non-Users) |

| Blood | 0.53 ng/ml | Low concentrations detected |

| Urine | 0.93 µg/l | - |

Key Experimental Methodologies

The study of this compound metabolism employs a range of in vivo and in vitro techniques.

In Vivo Toxicokinetic Analysis in Rodents

This protocol aims to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

-

Animal Model: BALB/c mice or Sprague-Dawley rats are commonly used.

-

Dosing: A single dose of this compound (e.g., 2 mg/kg body weight), dissolved in a suitable vehicle like dimethyl sulfoxide, is administered via the desired route (oral gavage or intraperitoneal injection).

-

Sample Collection: Blood samples are collected into heparinized tubes at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).

-

Sample Preparation: Plasma is separated by centrifugation. This compound is extracted from the plasma using a liquid-liquid extraction method with a solvent like n-hexane.

-

Quantification: The concentration of this compound in the extracts is determined using gas chromatography with a micro-electron capture detector (GC-µECD).

-

Data Analysis: Plasma concentration-time data is analyzed using pharmacokinetic modeling software to calculate parameters such as Cmax, tmax, half-life (t1/2), and area under the curve (AUC).

In Vitro Carboxylesterase Hydrolysis Assay

This method assesses the ability of specific CE enzymes to hydrolyze this compound. The protocol is adapted from studies on other pyrethroids.

-

Enzyme Source: Recombinant human carboxylesterases (hCE-1, hCE-2) or liver microsomes from humans, rats, or mice.

-

Reaction Setup: Varying concentrations of this compound are pre-incubated in a buffer (e.g., 50 mM Tris-HCl, pH 7.4) at 37°C.

-

Reaction Initiation: The reaction is started by adding a known amount of the enzyme or microsomal protein. The mixture is incubated for a set period (e.g., 10-15 minutes) during which product formation is linear.

-

Reaction Termination: The reaction is stopped by adding a quenching solution, such as acetonitrile.

-

Metabolite Quantification: The production of the alcohol metabolite (e.g., 3-phenoxybenzyl alcohol for related pyrethroids) is quantified using High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Kinetic Analysis: Reaction rates at different substrate concentrations are used to determine Michaelis-Menten kinetic parameters (Km and Vmax) and catalytic efficiency (kcat/Km).

Metabolite Identification in Human Urine

This protocol is designed to detect and quantify biomarkers of this compound exposure.

-

Sample Collection: Urine samples are collected from exposed individuals and stored frozen (-20°C) until analysis.

-

Enzymatic Deconjugation: To measure total metabolite levels (free and conjugated), urine samples are treated with β-glucuronidase/arylsulfatase to hydrolyze Phase II conjugates.

-

Extraction: Metabolites are extracted and concentrated from the urine matrix using solid-phase extraction (SPE).

-

Derivatization: The polar carboxylic acid metabolites are chemically derivatized (e.g., silylation) to make them more volatile for gas chromatography analysis.

-

Analysis: The derivatized metabolites are analyzed by gas chromatography coupled with mass spectrometry (GC/MS) in selected ion monitoring (SIM) mode for sensitive and specific quantification.

Visualizations of Pathways and Workflows

Figure 1: Overview of this compound metabolic pathways in mammals.

Figure 2: Experimental workflow for an in vivo toxicokinetic study.

Figure 3: Workflow for the analysis of urinary metabolites.

Figure 4: Logic diagram of metabolic resistance to this compound in insects.

References

- 1. researchgate.net [researchgate.net]

- 2. Amelioration of this compound-Induced Oxidative Stress and Hepatotoxicity in Rat by the Administration of Origanum majorana Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]

- 3. isj.unimore.it [isj.unimore.it]

- 4. researchgate.net [researchgate.net]

- 5. Role of cytochrome P450s in insecticide resistance: impact on the control of mosquito-borne diseases and use of insecticides on Earth - PMC [pmc.ncbi.nlm.nih.gov]

Toxicokinetics and bioavailability of prallethrin in animal models

An In-depth Technical Guide on the Toxicokinetics and Bioavailability of Prallethrin in Animal Models

Introduction

This compound is a synthetic pyrethroid insecticide, specifically a racemic mixture of eight stereoisomers, widely utilized for controlling pests such as mosquitoes, houseflies, and cockroaches in both domestic and veterinary settings[1][2]. As a Type I pyrethroid, its mode of action involves disrupting the nervous system of insects by affecting voltage-gated sodium channels, leading to rapid knockdown[2][3]. Given its widespread use, understanding the toxicokinetics—the absorption, distribution, metabolism, and excretion (ADME)—and bioavailability of this compound in mammals is crucial for assessing potential health risks to non-target species, including humans. This guide provides a comprehensive overview of the current knowledge on the toxicokinetics and bioavailability of this compound derived from animal model studies, intended for researchers, scientists, and professionals in drug development and toxicology.

Toxicokinetics of this compound

The toxicological profile of pyrethroids like this compound is characterized by a rapid onset of effects associated with acute, peak exposures, with no apparent increase in hazard from repeated or chronic exposures[3]. The liver is a primary site for the metabolism of pyrethroids, where they are broken down into less toxic metabolites.

Absorption

The route of administration significantly influences the absorption of this compound.

-

Oral Administration: Following oral administration in mice, this compound is absorbed, although the process is considered relatively slow and limited compared to some other pyrethroids. The oral bioavailability was determined to be 39.86% in female BALB/c mice.

-

Intraperitoneal Administration: Intraperitoneal administration bypasses the gastrointestinal tract, leading to more direct systemic exposure.

-

Dermal Administration: Dermal absorption of pyrethroids is generally poor in mammals. This compound exhibits low acute toxicity via the dermal route. Studies on other pyrethroids like permethrin have shown very low dermal absorption in humans, in the range of 0.5%.

-

Inhalation: this compound is considered to have moderate acute toxicity via the inhalation route.

Distribution

After absorption, this compound is distributed throughout the body. The distribution profile in mice has been found to be consistent with a two-compartment open model. As with other pyrethroids, the liver is a major site of accumulation and metabolism. Neurotoxicity is a sensitive endpoint for this compound, indicating that it can cross the blood-brain barrier and distribute to the central nervous system.

Metabolism

The metabolism of pyrethroids, including this compound, primarily occurs in the liver. The main metabolic pathways involve the cleavage of the ester linkage through hydrolysis, followed by oxidation and conjugation of the resulting metabolites. These processes transform the lipophilic this compound into more water-soluble compounds that can be more easily excreted from the body.

Excretion

The metabolites of this compound are rapidly excreted, primarily in the urine.

Bioavailability

The bioavailability of a substance is the fraction of an administered dose of unchanged drug that reaches the systemic circulation. For orally administered this compound in mice, the bioavailability (F) has been calculated to be 39.86%. This is considered lower than that of other pyrethroids such as flumethrin and cypermethrin.

Quantitative Toxicokinetic Data

The following tables summarize the key toxicokinetic parameters of this compound determined in female BALB/c mice following a single dose of 2 mg/kg body weight.

Table 1: Toxicokinetic Parameters of this compound after a Single Oral Dose in Mice (2 mg/kg bw)

| Parameter | Value (Mean ± SD) | Unit | Description |

| Cmax | 3.66 ± 0.78 | ng/mL | Maximum plasma concentration |

| tmax | 0.60 ± 0.05 | h | Time to reach maximum plasma concentration |

| t1/2β | 10.20 ± 1.24 | h | Elimination half-life |

| AUC0→∞ | 15.19 ± 4.43 | ng·h/mL | Area under the plasma concentration-time curve |

| MRT | 11.72 ± 1.51 | h | Mean residence time |

| F | 39.86 | % | Bioavailability |

Data sourced from Sow and Eraslan (2022).

Table 2: Toxicokinetic Parameters of this compound after a Single Intraperitoneal Dose in Mice (2 mg/kg bw)

| Parameter | Value (Mean ± SD) | Unit | Description |

| t1/2β | 7.46 ± 0.54 | h | Elimination half-life |

| AUC0→∞ | 38.10 ± 5.80 | ng·h/mL | Area under the plasma concentration-time curve |

| MRT | 8.05 ± 0.64 | h | Mean residence time |

Data sourced from Sow and Eraslan (2022).

Experimental Protocols

The primary source of quantitative toxicokinetic data for this compound comes from a study by Sow and Eraslan (2022). The methodology employed in this study is detailed below.

Animal Model and Dosing

-

Species: BALB/c mice.

-

Sex: Female.

-

Age: 2-3 months.

-

Weight: 35-40 g.

-

Groups: Two groups of 21 mice each.

-

Administration Routes:

-

Group 1: Intraperitoneal injection.

-

Group 2: Oral gavage.

-

-

Dose: A single dose of 2 mg/kg body weight for both groups.

-

Vehicle: Dimethyl sulfoxide (DMSO).

Sample Collection and Analysis

-

Sample Type: Blood.

-

Collection Method: Intra-cardiac blood draws into heparinized tubes.

-

Time Points: Blood samples were collected at 0.083, 0.25, 0.5, 0.75, 1, 2, 4, 6, 8, 12, 18, 24, 36, and 72 hours post-administration.

-

Analytical Method: Plasma concentrations of this compound were measured using gas chromatography with a micro-electron capture detector (GC-ECD).

Visualizations

Experimental Workflow

Caption: Experimental workflow for the toxicokinetic study of this compound in mice.

Toxicokinetic Processes (ADME)

Caption: The ADME (Absorption, Distribution, Metabolism, Excretion) pathway of this compound.

Conclusion

The available data from animal models, primarily in mice, indicates that this compound has a moderate oral bioavailability and its toxicokinetic profile fits a two-compartment model. The half-life and mean residence time are not short when compared to some other pyrethroids, suggesting that exposure to high doses could pose a poisoning risk. While the oral and intraperitoneal routes have been quantitatively studied, there is a need for more detailed toxicokinetic data regarding dermal and inhalation exposures, which are common routes of human exposure to this insecticide. Further research in other animal models would also be beneficial to better understand the inter-species variability in this compound's toxicokinetics and to refine human health risk assessments.

References

Prallethrin: A Technical Guide to its Classification as a Type I Pyrethroid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prallethrin, a synthetic pyrethroid insecticide, is definitively classified as a Type I pyrethroid. This classification is primarily based on its chemical structure, which lacks the α-cyano moiety characteristic of Type II pyrethroids. This structural distinction dictates its mechanism of action and resulting neurotoxicological effects. Type I pyrethroids, including this compound, induce a characteristic "T-syndrome" in mammals, marked by fine tremors, hyperexcitability, and whole-body tremor. This contrasts with the "CS-syndrome" (choreoathetosis, salivation) induced by Type II pyrethroids. This technical guide provides an in-depth analysis of the classification of this compound, supported by comparative toxicological data, detailed experimental protocols for neurotoxicity assessment, and a visualization of the underlying signaling pathways.

Introduction: The Classification of Pyrethroids

Pyrethroids are a major class of synthetic insecticides that mimic the activity of naturally occurring pyrethrins from Chrysanthemum cinerariaefolium.[1] They are broadly categorized into two types, Type I and Type II, based on their chemical structure and the resulting toxicological syndromes they produce in mammals.[2]

-

Type I Pyrethroids: These compounds, such as this compound and permethrin, lack an α-cyano group at the α-carbon of the 3-phenoxybenzyl alcohol moiety.[1] They typically induce a toxicological syndrome known as the "T-syndrome," characterized by aggressive sparring, altered sensitivity to stimuli, and fine tremors that can progress to whole-body tremors and prostration.[2]

-

Type II Pyrethroids: These pyrethroids, including cypermethrin and deltamethrin, possess an α-cyano group.[1] They induce a more severe "CS-syndrome," which includes symptoms like pawing, burrowing, profuse salivation, and coarse tremors leading to choreoathetosis (writhing movements) and clonic seizures.

This compound's chemical structure, devoid of the α-cyano group, firmly places it within the Type I category.

Comparative Toxicological Data

The acute toxicity of pyrethroids varies depending on the specific compound, route of administration, and the species being tested. The following tables summarize the available LD50 (median lethal dose) data for this compound and other representative Type I and Type II pyrethroids in rats and mice, providing a quantitative comparison of their relative toxicities.

Table 1: Acute Oral Toxicity (LD50 in mg/kg)

| Compound | Type | Rat (Male) | Rat (Female) | Mouse |

| This compound | I | 640 | 460 | 190 |

| Permethrin | I | 2280 - 3580 | - | 540 - 2690 |

| Cypermethrin | II | 891 | 367 | 82 - 779 |

| Deltamethrin | II | 30 - 130 (in oil) | - | 15.71 |

Table 2: Acute Dermal Toxicity (LD50 in mg/kg)

| Compound | Type | Rat | Rabbit |

| This compound | I | >5000 | - |

| Permethrin | I | >4000 | >2000 |

| Cypermethrin | II | >4800 | >2400 |

| Deltamethrin | II | >2940 | >2000 |

Table 3: Acute Inhalation Toxicity (LC50 in mg/L, 4h)

| Compound | Type | Rat |

| This compound | I | 0.288 - 0.333 |

| Permethrin | I | >23.5 |

| Cypermethrin | II | 1.4 |

| Deltamethrin | II | 2.2 |

Experimental Protocols for Neurotoxicity Assessment

The classification of pyrethroids into Type I and Type II is largely determined by the distinct neurobehavioral syndromes they elicit in animal models, typically rats. The Functional Observational Battery (FOB) is a standardized set of tests used to systematically assess these neurotoxic effects.

Functional Observational Battery (FOB) Protocol

The FOB is a non-invasive screening tool designed to detect and quantify gross functional deficits in rodents following chemical exposure.

Objective: To characterize and differentiate the neurobehavioral syndromes (T-syndrome vs. CS-syndrome) induced by pyrethroid exposure.

Animals: Young adult male and female rats (e.g., Sprague-Dawley strain) are typically used. At least eight animals per sex per dose group are recommended.

Administration: The test substance is administered via an appropriate route, commonly oral gavage, dissolved in a suitable vehicle like corn oil. A range of doses is tested to establish a dose-response relationship.

Observations: Animals are observed at the time of peak effect, which can vary between compounds (e.g., 2, 4, or 8 hours post-dosing). Observations are made by trained personnel who are blinded to the treatment groups to minimize bias. The FOB includes the assessment of:

-

Home Cage Observations: Posture, activity level, and any convulsive activity.

-

Hand-held Observations: General appearance (fur, eyes), lacrimation, salivation, and muscle tone.

-

Open Field Observations:

-

Autonomic Signs: Piloerection, pupil response, salivation, respiratory rate.

-

Motor Activity: Gait, arousal, stereotypy (repetitive movements).

-

Neuromuscular Function: Tremors (fine or coarse), convulsions (clonic or tonic), choreoathetosis (for Type II).

-

Sensorimotor Responses: Approach response, touch response, tail pinch response, righting reflex.

-

Scoring: Observations are recorded using a standardized scoring system to quantify the severity of the observed effects.

Data Analysis: The collected data is statistically analyzed to identify significant differences between treated and control groups and to characterize the profile of neurotoxic effects.

Electrophysiological Studies

The underlying mechanism of pyrethroid neurotoxicity is their action on voltage-gated sodium channels (VGSCs). Electrophysiological techniques, such as the two-electrode voltage clamp using Xenopus oocytes expressing specific sodium channel isoforms, are employed to study these interactions at the molecular level.

Objective: To characterize the effects of pyrethroids on the gating kinetics of sodium channels.

Methodology:

-

Oocyte Preparation: Xenopus laevis oocytes are surgically removed and treated to remove the follicular layer.

-

cRNA Injection: Oocytes are injected with cRNA encoding the desired sodium channel α and β subunits.

-

Incubation: Oocytes are incubated for 2-7 days to allow for channel expression.

-

Voltage Clamp Recording: A two-electrode voltage clamp is used to control the membrane potential of the oocyte and record the resulting sodium currents.

-

Pyrethroid Application: The pyrethroid of interest is perfused over the oocyte, and changes in the sodium current are recorded.

-

Data Analysis: The effects on channel activation, inactivation, and deactivation (tail currents) are analyzed to determine how the pyrethroid modifies channel function. Type I pyrethroids typically cause a smaller prolongation of the sodium current compared to the more dramatic and prolonged effect of Type II pyrethroids.

Signaling Pathways and Mechanism of Action

The primary target of all pyrethroids is the voltage-gated sodium channel in the nerve cell membrane. These channels are crucial for the propagation of action potentials. Pyrethroids bind to the open state of the channel, delaying its closure and leading to a prolonged influx of sodium ions. This results in repetitive nerve firing and ultimately paralysis and death of the insect.

Recent research suggests the existence of two distinct pyrethroid receptor sites on the sodium channel, designated PyR1 and PyR2. The differential effects of Type I and Type II pyrethroids may be related to their interactions with these sites.

Conclusion

The classification of this compound as a Type I pyrethroid is unequivocally supported by its chemical structure, which lacks an α-cyano group. This structural feature is directly linked to its induction of the T-syndrome in mammalian neurotoxicity studies. The quantitative toxicological data further differentiate its potency from the generally more toxic Type II pyrethroids. Understanding these classifications, the experimental protocols for their determination, and the underlying mechanisms of action is critical for researchers and professionals involved in the development and safety assessment of insecticides.

References

Prallethrin's Neurotoxic Footprint: An In-Depth Technical Guide to its Adverse Outcome Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prallethrin, a Type I synthetic pyrethroid insecticide, is widely utilized for the control of household insects. Its efficacy is rooted in its neurotoxic properties, which selectively target the insect nervous system. However, concerns regarding its potential for off-target effects in non-target organisms, including mammals, necessitate a thorough understanding of its toxicological profile. This technical guide provides a comprehensive overview of the neurotoxicity of this compound, with a focus on its adverse outcome pathway (AOP). We will delve into the molecular initiating event, subsequent key events at the cellular and organ levels, and the ultimate adverse outcomes. This guide synthesizes available quantitative data, details key experimental methodologies, and provides visual representations of the critical pathways and workflows to support further research and risk assessment.

Introduction to this compound and its Neurotoxic Potential

This compound is a fast-acting insecticide characterized by the absence of an α-cyano moiety, classifying it as a Type I pyrethroid.[1][2] Like other pyrethroids, its primary mode of action is the disruption of nerve function.[3][4] The neurotoxicity of this compound is the most sensitive endpoint observed across a range of toxicological studies, manifesting in various species and through different routes of administration.[1] The clinical signs of Type I pyrethroid poisoning are collectively known as the "T-syndrome" and include tremors, hypersensitivity to stimuli, and aggressive sparring behavior in animal models.

Quantitative Toxicological Data

The following tables summarize the key quantitative data related to the toxicity of this compound.

Table 1: Acute and Subchronic/Chronic Toxicity of this compound

| Parameter | Species | Route | Value | Units | Critical Effect | Reference |

| Acute Oral LD₅₀ | Rat | Oral | 460 | mg/kg | - | |

| Acute Dermal LD₅₀ | Rat | Dermal | >2,000 | mg/kg | - | |

| Acute Inhalation LC₅₀ | Rat | Inhalation | 0.67 | mg/L | - | |

| NOAEL | ||||||

| Acute Dietary | Dog | Oral | 2.5 | mg/kg/day | Clinical signs of neurotoxicity | |

| Subchronic Neurotoxicity | Rat | Oral | 15.5 (male) | mg/kg/day | Neurological effects (tremors, impaired gait) | |

| Developmental Toxicity | Rat | Oral | 6 (maternal) | mg/kg/day | No developmental toxicity observed | |

| 21-Day Dermal | Rat | Dermal | 30 | mg/kg/day | Neurotoxic effects | |

| 28-Day Inhalation | Rat | Inhalation | 0.0044 | mg/L | Increased salivation | |

| LOAEL | ||||||

| Acute Dietary | Dog | Oral | 5 | mg/kg/day | Clinical signs of neurotoxicity | |

| Subchronic Neurotoxicity | Rat | Oral | 91.5 (male) | mg/kg/day | Neurological effects (tremors, impaired gait) | |

| 28-Day Inhalation | Rat | Inhalation | 0.01 | mg/L | Increased salivation |

Table 2: Toxicokinetic Parameters of this compound in Mice (2 mg/kg bw, oral administration)

| Parameter | Value | Units | Reference |

| Cmax (Maximum Plasma Concentration) | 3.66 ± 0.78 | ng/mL | |

| tmax (Time to Cmax) | 0.60 ± 0.05 | h | |

| t½β (Elimination Half-life) | 10.20 ± 1.24 | h | |

| MRT (Mean Residence Time) | 11.72 ± 1.51 | h | |

| AUC₀→∞ (Area Under the Curve) | 15.19 ± 4.43 | ng·h/mL | |

| F (Oral Bioavailability) | 39.86 | % |

Table 3: this compound-Induced Oxidative Stress in Rat Liver (64.0 mg/kg bw/day for 28 days)

| Parameter | Control | This compound-treated | Units | Reference |

| Thiobarbituric acid reactive substances (TBARS) | 102.77 ± 5.14 | 152.07 ± 7.60 | nmoles of MDA/g tissue | |

| Superoxide dismutase (SOD) | 25.33 ± 1.27 | 18.21 ± 0.91 | U/mg protein | - |

| Catalase (CAT) | 15.89 ± 0.79 | 11.23 ± 0.56 | U/mg protein | - |

| Glutathione-S-transferase (GST) | 1.89 ± 0.09 | 1.25 ± 0.06 | µmoles of CDNB-GSH conjugate formed/min/mg protein | - |

Adverse Outcome Pathway (AOP) for this compound-Induced Neurotoxicity

The neurotoxicity of this compound can be understood within the framework of an Adverse Outcome Pathway (AOP), which links a Molecular Initiating Event (MIE) to an Adverse Outcome (AO) through a series of causally linked Key Events (KEs).

Molecular Initiating Event (MIE):

-

MIE: Modulation of Voltage-Gated Sodium Channels (VGSCs) . This compound, like other Type I pyrethroids, binds to the α-subunit of voltage-gated sodium channels in neurons. This binding modifies the gating kinetics of the channel, causing a delay in their closure. This leads to a prolonged influx of sodium ions into the neuron following an action potential.

Key Events (KEs):

-

KE1: Neuronal Hyperexcitability . The prolonged sodium influx leads to membrane depolarization and a state of hyperexcitability, characterized by repetitive neuronal firing.

-

KE2: Altered Neurotransmitter Release . The sustained neuronal firing can lead to an excessive release of excitatory neurotransmitters, such as glutamate, and a decrease in inhibitory neurotransmitters like GABA. While direct quantitative data for this compound is limited, studies on the Type I pyrethroid allethrin have shown dose-dependent effects on glutamate and GABA release.

-

KE3: Disruption of Calcium Homeostasis . The persistent depolarization and excessive release of excitatory neurotransmitters can activate voltage-gated calcium channels (VGCCs) and NMDA receptors, leading to an influx of calcium ions (Ca²⁺). This elevation of intracellular calcium can be a critical step in the neurotoxic cascade.

-

KE4: Induction of Oxidative Stress . The increased neuronal activity and calcium overload can lead to mitochondrial dysfunction and the overproduction of reactive oxygen species (ROS). This imbalance between ROS production and the cell's antioxidant defenses results in oxidative stress, leading to damage of lipids, proteins, and DNA.

-

KE5: Neuronal Damage and Apoptosis . Prolonged hyperexcitability, excitotoxicity, calcium dysregulation, and oxidative stress can ultimately trigger apoptotic pathways, leading to neuronal cell death.

Adverse Outcome (AO):

-

AO: Neurotoxicity . At the organism level, these cellular events manifest as the clinical signs of neurotoxicity, including tremors, ataxia, hypersensitivity, and in severe cases, seizures and paralysis, which are characteristic of the T-syndrome.

References

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. Mechanisms of Pyrethroid Insecticide-Induced Stimulation of Calcium Influx in Neocortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound poisoning that taxes the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Voltage-gated sodium channels as targets for pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]

Prallethrin solubility in water and various organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Prallethrin in water and various organic solvents. The information is compiled from technical data sheets and regulatory guidelines to support research, development, and formulation activities.

Core Data Summary

This compound, a synthetic pyrethroid insecticide, exhibits distinct solubility characteristics that are crucial for its formulation and application. It is characterized by its low solubility in aqueous solutions and high solubility in a range of organic solvents.

Quantitative Solubility Data

The following table summarizes the quantitative solubility data for this compound in water and selected organic solvents.

| Solvent | Solubility | Temperature | pH | Reference Method |

| Water | 8.03 mg/L (0.00803 g/L) | 25°C | 5.5 - 5.6 | EPA Guideline CG-1500 |

| Hexane | > 500,000 mg/L (> 500 g/kg) | 20 - 25°C | N/A | Not Specified |

| Methanol | > 500,000 mg/L (> 50% at normal temp.) | 20 - 25°C | N/A | Not Specified |

| Xylene | > 500,000 mg/L (> 500 g/kg) | 20 - 25°C | N/A | Not Specified |

| Ethanol | Highly Soluble | Not Specified | N/A | Not Specified |

| Acetone | Highly Soluble | Not Specified | N/A | Not Specified |

| Toluene | Highly Soluble | Not Specified | N/A | Not Specified |

| Acetonitrile | A solution was prepared, implying good solubility. | Not Specified | N/A | Not Specified |

Note: "Highly Soluble" and "> 50%" indicate qualitative or semi-quantitative data from various sources. The term "soluble in all common organic solvents" is also frequently used in technical literature.[1][2]

Qualitative Solubility Overview

-

Water: this compound is consistently described as "almost insoluble"[1], "negligible solubility"[2], "sparingly soluble"[3], and having "very low water solubility". This is corroborated by the quantitative data.

-

Organic Solvents: It is readily soluble in a wide array of organic solvents, including hydrocarbons (hexane, toluene, xylene), alcohols (methanol, ethanol), and ketones (acetone). This high lipophilicity is a key characteristic.

Experimental Protocols

The standardized methods for determining the solubility data presented above are based on internationally recognized guidelines.

Water Solubility Determination (Based on OECD Guideline 105)

The water solubility of this compound was determined following a method equivalent to the OECD Guideline 105, specifically the "Flask Method," which is suitable for substances with solubilities above 10⁻² g/L.

Principle: A supersaturated solution of the test substance in water is prepared and allowed to equilibrate. After equilibration, the concentration of the dissolved substance in the aqueous phase is determined.

Apparatus:

-

Constant temperature bath

-

Shaking or stirring device

-

Centrifuge (if necessary)

-

Analytical instrumentation for concentration measurement (e.g., HPLC, GC)

Procedure:

-

An excess amount of this compound is added to a flask containing purified water of a known pH.

-

The flask is sealed and agitated in a constant temperature bath (e.g., 25°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Preliminary tests are often conducted to estimate the time required to reach equilibrium.

-

After equilibration, the mixture is allowed to stand to let suspended particles settle. If necessary, centrifugation or filtration is used to separate the aqueous phase from the undissolved substance.

-

The concentration of this compound in the clear aqueous phase is then determined using a suitable and validated analytical method.

-

The procedure is repeated to ensure the results are reproducible.

Octanol-Water Partition Coefficient (Log P) Determination (Based on OECD Guideline 107)

The octanol-water partition coefficient (Log P or Log Kₒₗ) is a measure of a substance's lipophilicity. For this compound, a Log P of 4.49 at 25°C was determined using the "Shake Flask Method" as described in OECD Guideline 107.

Principle: The partition coefficient is the ratio of the equilibrium concentrations of a substance dissolved in a two-phase system of n-octanol and water.

Procedure:

-

A solution of this compound is prepared in either n-octanol or water.

-

This solution is mixed with the other solvent (pre-saturated with the first) in a vessel.

-

The vessel is shaken until equilibrium is reached.

-

The mixture is then centrifuged to ensure complete separation of the two phases.

-

The concentration of this compound in both the n-octanol and water phases is determined by an appropriate analytical method.

-

The partition coefficient is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Visualizations

This compound Solubility Profile

Caption: A diagram illustrating the contrasting solubility of this compound in water and organic solvents.

General Experimental Workflow for Solubility Determination

Caption: A generalized workflow for the experimental determination of solubility.

References

Octanol-water partition coefficient (log P) of prallethrin

An In-depth Technical Guide on the Octanol-Water Partition Coefficient (log P) of Prallethrin

Introduction

The octanol-water partition coefficient (log P) is a critical physicochemical parameter in the fields of environmental science, toxicology, and drug development. It quantifies the lipophilicity of a chemical compound, describing its distribution in a biphasic system of n-octanol and water. A higher log P value indicates greater lipophilicity and a tendency to partition into fatty tissues, while a lower value suggests higher hydrophilicity. This compound, a synthetic pyrethroid insecticide, relies on its lipophilic nature to penetrate the insect cuticle and reach its target site in the nervous system. This guide provides a detailed overview of the log P of this compound, the experimental methods for its determination, and its toxicological significance.

Data Presentation: Octanol-Water Partition Coefficient of this compound

The lipophilicity of this compound has been determined through standardized methodologies. The key quantitative data is summarized in the table below.

| Parameter | Value | Conditions | Source Type |

| log P | 4.49 | pH 7, 20°C | Verified Data[1][2][3] |

| log Pow | 4.49 | pH 5.6-5.9, 25°C | OECD Guideline 107[4] |

| Partition Coefficient (P) | 3.09 x 104 | pH 7, 20°C | Calculated[1] |

The log P value of 4.49 indicates that this compound is significantly more soluble in octanol than in water, classifying it as a lipophilic compound. This property is crucial for its insecticidal activity, as it facilitates absorption through the waxy layers of an insect's exoskeleton and transport to the nervous system.

Experimental Protocols for Log P Determination

The determination of log P is a fundamental procedure in chemical characterization. The "shake-flask" method is internationally recognized as the gold standard for its direct and accurate measurement.

OECD Guideline 107: Shake-Flask Method

The shake-flask method directly measures the partition coefficient by determining the concentration of the solute in both phases of an equilibrated octanol-water system.

a) Principle: A known amount of the test substance is dissolved in a mixture of n-octanol and water (pre-saturated with each other). The mixture is agitated vigorously to allow the substance to partition between the two immiscible phases until equilibrium is reached. The concentrations of the substance in the octanol and water layers are then measured. The partition coefficient (P) is the ratio of the concentration in the octanol phase to that in the aqueous phase. Log P is the base-10 logarithm of this ratio.

b) Reagents and Materials:

-

n-Octanol: Analytical grade, purity > 99%.

-

Water: Deionized or distilled water.

-

Test Substance: this compound of known purity.

-

Buffer (if required): For ionizable compounds, a buffer (e.g., phosphate buffer for pH 7.4) is used for the aqueous phase. This compound is a non-ionizable compound.

-

Glassware: Centrifuge tubes or flasks with inert stoppers.

-

Shaker: Mechanical shaker or vortex mixer.

-

Centrifuge: To facilitate phase separation.

-

Analytical Instrument: High-Performance Liquid Chromatography (HPLC) system or Gas Chromatography (GC) for concentration measurement.

c) Detailed Procedure:

-

Preparation of Pre-saturated Solvents: n-Octanol and water are mixed in a large vessel and shaken for 24 hours. The mixture is then allowed to stand for complete phase separation. The two phases are collected separately.

-

Sample Preparation: A stock solution of this compound is prepared in n-octanol.

-

Partitioning: A suitable volume of the stock solution is added to a flask containing a defined ratio of pre-saturated n-octanol and pre-saturated water. The ratio of the solvent volumes is adjusted based on the expected log P value to ensure measurable concentrations in both phases.

-

Equilibration: The flask is sealed and shaken at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically several hours).

-

Phase Separation: The mixture is centrifuged to ensure a clear and complete separation of the octanol and water layers.

-

Concentration Analysis: Aliquots are carefully taken from each phase. The concentration of this compound in both the n-octanol and water layers is quantified using a validated analytical method, such as HPLC with UV detection.

-

Calculation:

-

P = Coctanol / Cwater

-

log P = log10(P) Where Coctanol and Cwater are the concentrations of this compound in the n-octanol and water phases, respectively.

-

HPLC-Based Method (Indirect Method)

An alternative, high-throughput method for estimating log P involves reversed-phase high-performance liquid chromatography (RP-HPLC).

a) Principle: This method is based on the strong correlation between a compound's retention time on a nonpolar stationary phase (like C18) and its log P value. A calibration curve is generated by plotting the known log P values of a series of standard compounds against their measured retention factors (k). The log P of the unknown substance is then interpolated from this curve using its own retention factor.

b) Procedure:

-

Select Standard Compounds: A set of reference compounds with accurately known log P values spanning the expected range of the test substance is chosen.

-

Chromatography: The standard compounds and this compound are injected onto a C18 HPLC column.

-

Generate Calibration Curve: The retention factor (k) for each standard is calculated and plotted against its log P. A linear regression is performed to create a calibration curve.

-

Estimate Log P: The retention factor for this compound is used to calculate its log P from the calibration curve's regression equation.

Experimental Workflow and Signaling Pathway Visualization

Workflow for Shake-Flask Log P Determination

The following diagram illustrates the logical steps involved in the OECD Guideline 107 shake-flask method for determining the log P of a chemical compound.

Caption: Workflow for Shake-Flask Log P Determination.

Mechanism of Action: this compound Neurotoxicity

This compound, like other pyrethroids, exerts its insecticidal effect by targeting the nervous system. Its high lipophilicity allows it to readily cross the insect's cuticle and neuronal membranes to reach its molecular target. The primary mechanism involves the disruption of voltage-gated sodium channels (VGSCs).

Caption: this compound's Neurotoxic Mechanism of Action.

This signaling cascade begins when this compound binds to the VGSCs on the nerve cell membrane. This binding modifies the channel's gating kinetics, delaying its closure and causing a persistent influx of sodium ions. The resulting prolonged membrane depolarization leads to uncontrolled, repetitive firing of the neuron. This state of hyperexcitability ultimately results in the insect's paralysis and death.

References

Prallethrin's Effect on the Insect Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prallethrin, a synthetic pyrethroid insecticide, exerts its potent insecticidal activity by targeting the insect nervous system. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's neurotoxicity, with a primary focus on its interaction with voltage-gated sodium channels (VGSCs). This document summarizes key quantitative data on the toxicity of this compound and related pyrethroids, outlines detailed experimental protocols for studying these effects, and provides visual representations of the critical signaling pathways and experimental workflows. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in insecticide development and neurotoxicology.

Introduction

Pyrethroids are a major class of synthetic insecticides that mimic the activity of naturally occurring pyrethrins from Chrysanthemum cinerariaefolium.[1] this compound is a Type I pyrethroid, characterized by the absence of an α-cyano group in its structure.[2] Like other pyrethroids, its primary mode of action is the disruption of nerve function in insects.[1] This disruption leads to rapid "knockdown," paralysis, and eventual death of the target insect.[3] Understanding the precise molecular interactions and the downstream consequences of this compound exposure is crucial for the development of more effective and selective insecticides, as well as for assessing potential off-target effects.

Core Mechanism of Action: Targeting Voltage-Gated Sodium Channels

The principal molecular target of this compound in the insect nervous system is the α-subunit of the voltage-gated sodium channel (VGSC).[1] These channels are essential for the initiation and propagation of action potentials along neuronal axons.

This compound binds to the VGSCs and modifies their gating kinetics in a state-dependent manner, showing a preference for the open state of the channel. This interaction has several key consequences:

-

Delayed Inactivation: this compound significantly slows the inactivation of the sodium channel, leading to a prolonged influx of sodium ions (Na+) into the neuron during depolarization.

-

Delayed Deactivation: The closing of the channel upon repolarization (deactivation) is also inhibited, resulting in a persistent "tail current" of Na+ ions.

-

Hyperexcitation: The prolonged influx of Na+ causes a sustained depolarization of the neuronal membrane, leading to repetitive firing of action potentials and a state of hyperexcitability.

-

Paralysis and Death: The continuous nerve discharge ultimately leads to paralysis and the death of the insect.

The high insecticidal efficacy of pyrethroids is partly due to the higher sensitivity of insect VGSCs compared to their mammalian counterparts.

Quantitative Data on this compound and Pyrethroid Toxicity

Quantitative data on the toxicity of this compound against various insect species is crucial for assessing its efficacy. While comprehensive comparative data for this compound is not always readily available in single studies, safety data sheets and academic research provide valuable insights.

Table 1: Acute Toxicity of this compound in Mammals

| Species | Route | LD50 | Reference |

| Rat (male) | Oral | 640 mg/kg bw | |

| Rat (female) | Oral | 460 mg/kg bw | |

| Rat | Dermal | >2000 mg/kg bw | |

| Rat | Inhalation (4h) | >0.47 mg/L air |

Table 2: Illustrative Vapor Toxicity (LC50 and LC90) of this compound and Other Volatile Pyrethroids against Mosquito Species

Data from a comparative study on the vapor toxicity of several volatile pyrethroids.

| Compound | Species | Exposure Time (h) | LC50 (µg/cm²) | LC90 (µg/cm²) |

| This compound | Aedes aegypti | 2 | >100 | >100 |

| 4 | 75.3 | >100 | ||

| 24 | 12.1 | 33.9 | ||

| This compound | Aedes albopictus | 2 | >100 | >100 |

| 4 | >100 | >100 | ||

| 24 | 19.8 | 50.7 | ||

| This compound | Culex quinquefasciatus | 2 | >100 | >100 |

| 4 | >100 | >100 | ||

| 24 | 15.6 | 41.5 | ||

| This compound | Anopheles quadrimaculatus | 2 | >100 | >100 |

| 4 | >100 | >100 | ||

| 24 | 10.9 | 26.8 | ||

| Metofluthrin | Aedes aegypti | 2 | 1.8 | 4.2 |

| Transfluthrin | Aedes aegypti | 2 | 0.9 | 2.1 |

| Meperfluthrin | Aedes aegypti | 2 | 1.1 | 2.5 |

| Flumethrin | Aedes aegypti | 2 | >100 | >100 |

Table 3: Illustrative Topical Application Toxicity (LD50) of Various Insecticides against Mosquito Species

Data from a study comparing the toxicity of 19 pesticides. While this compound was not included in this specific study, the data for permethrin (another Type I pyrethroid) is provided for context.

| Insecticide | Species | LD50 (µg/mg) at 24h |

| Permethrin | Aedes aegypti | 1.1 x 10⁻⁴ |

| Culex quinquefasciatus | 1.8 x 10⁻⁴ | |

| Anopheles quadrimaculatus | 4.0 x 10⁻⁵ | |

| Fipronil | Aedes aegypti | 1.0 x 10⁻⁶ |

| Culex quinquefasciatus | 3.7 x 10⁻⁸ | |

| Anopheles quadrimaculatus | 2.0 x 10⁻⁵ | |

| Carbaryl | Aedes aegypti | 1.2 x 10⁻³ |

| Culex quinquefasciatus | 2.2 x 10⁻³ | |

| Anopheles quadrimaculatus | 2.3 x 10⁻⁴ |

Experimental Protocols

Topical Application Bioassay for Determining LD50

This protocol is adapted from established methods for assessing insecticide toxicity in mosquitoes and other insects.

Objective: To determine the median lethal dose (LD50) of this compound through direct application.

Materials:

-

Technical grade this compound

-

Acetone (analytical grade)

-

Micropipettes

-

Vortex mixer

-

Glass vials or tubes for serial dilutions

-

Anesthetic (e.g., CO2 or chilling)

-

Adult insects of the target species (e.g., Aedes aegypti)

-

Holding cups with a mesh lid and access to a sugar source

-

Incubator set to appropriate temperature and humidity

Procedure:

-

Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in acetone.

-

Serial Dilutions: Perform serial dilutions of the stock solution with acetone to create a range of concentrations to be tested.

-

Insect Anesthesia: Anesthetize the adult insects using CO2 or by placing them on a chilled surface.

-

Topical Application: Using a micropipette, apply a small, precise volume (e.g., 0.5 µL) of each this compound dilution to the dorsal thorax of each anesthetized insect. A control group should be treated with acetone only.

-

Recovery and Observation: Place the treated insects in holding cups with access to a sugar solution and maintain them in an incubator under controlled conditions.

-

Mortality Assessment: Record mortality at 24 hours post-application. An insect is considered dead if it is unable to move or stand.

-

Data Analysis: Use probit analysis to calculate the LD50 value from the dose-response data.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol is a standard method for studying the effects of neurotoxins on heterologously expressed ion channels.

Objective: To characterize the effects of this compound on the gating kinetics of insect VGSCs expressed in Xenopus oocytes.

Materials:

-

Xenopus laevis oocytes

-

cRNA encoding the insect VGSC α-subunit (and any auxiliary subunits)

-

Microinjection setup

-

Two-electrode voltage clamp amplifier and data acquisition system

-

Perfusion system

-

Recording chamber

-

Solutions: ND96 (oocyte bathing solution), intracellular electrode solution (e.g., 3 M KCl)

-

This compound dissolved in an appropriate solvent (e.g., DMSO) and diluted in ND96

Procedure:

-

Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus frog and treat with collagenase to defolliculate. Inject the oocytes with the cRNA encoding the VGSC and incubate for 2-7 days to allow for channel expression.

-

Electrophysiological Recording: Place an oocyte in the recording chamber and perfuse with ND96 solution. Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection).

-

Voltage Clamp Protocol: Clamp the oocyte membrane at a holding potential (e.g., -100 mV). Apply a series of depolarizing voltage steps to elicit sodium currents.

-

This compound Application: After recording baseline currents, perfuse the chamber with a known concentration of this compound in ND96.

-

Data Acquisition: Record the sodium currents in the presence of this compound. Observe for changes in the current kinetics, such as a slowing of inactivation and the appearance of a tail current upon repolarization.

-

Data Analysis: Analyze the current traces to quantify the effects of this compound on channel gating parameters, such as the time constants of inactivation and deactivation, and the voltage-dependence of activation and inactivation.

Whole-Cell Patch-Clamp of Insect Neurons

This technique allows for the direct recording of ion channel activity from cultured insect neurons.

Objective: To study the effects of this compound on native VGSCs in insect neurons.

Materials:

-

Primary culture of insect neurons (e.g., from cockroach or fly embryos)

-

Patch-clamp amplifier and data acquisition system

-

Inverted microscope

-

Micromanipulators

-

Patch pipettes

-

Recording chamber

-

Extracellular and intracellular recording solutions

-

This compound solution

Procedure:

-

Cell Culture: Prepare a primary culture of neurons from the desired insect species.

-

Pipette Preparation: Fabricate patch pipettes from borosilicate glass capillaries and fill with the intracellular solution.

-

Giga-seal Formation: Under the microscope, carefully approach a neuron with the patch pipette and apply gentle suction to form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, achieving the whole-cell configuration.

-

Voltage Clamp Recording: Clamp the neuron at a desired holding potential and apply voltage protocols to record sodium currents.

-

This compound Application: Apply this compound to the neuron via the extracellular solution.

-

Data Analysis: Analyze the recorded currents to determine the effects of this compound on the native VGSCs.

Visualizations

Signaling Pathway of this compound's Neurotoxic Action

Caption: this compound's neurotoxic signaling pathway.

Experimental Workflow for Topical Application Bioassay

Caption: Workflow for topical application bioassay.

Logical Relationship of this compound's Effect on VGSC Function

Caption: Logical relationship of this compound's effect on VGSC.

Conclusion

This compound is a potent neurotoxic insecticide that primarily acts by modifying the gating kinetics of insect voltage-gated sodium channels. This action leads to a cascade of events, beginning with prolonged sodium influx and culminating in nervous system hyperexcitation, paralysis, and death of the insect. The quantitative data, though more comprehensive for some pyrethroids than others, consistently demonstrates the efficacy of this class of insecticides. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and the development of novel insecticides. The visualizations provided serve to clarify the complex molecular and physiological processes involved in this compound's mode of action. This technical guide is intended to be a valuable resource for researchers and professionals in the fields of insecticide science and neurotoxicology.

References

Methodological & Application